1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane
Overview
Description
1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring attached to a piperidine moiety, which is further linked to an azepane ring through a carbonyl group. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting with suitable precursors, the pyrimidine ring is synthesized through cyclization reactions.
Piperidine Ring Formation: The piperidine ring is then constructed, often through hydrogenation or reductive amination processes.
Coupling Reactions: The pyrimidine and piperidine rings are coupled using carbonylation reactions to form the intermediate compound.
Azepane Ring Formation: Finally, the azepane ring is introduced through cyclization reactions, completing the synthesis of this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Hydrolysis: The carbonyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction and cellular responses. The specific pathways and targets depend on the context of its application, whether in therapeutic settings or biochemical research.
Comparison with Similar Compounds
1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane can be compared with other similar compounds, such as:
1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]piperazine: This compound features a piperazine ring instead of an azepane ring, leading to differences in chemical reactivity and biological activity.
1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]morpholine: The presence of a morpholine ring introduces additional oxygen atoms, affecting its solubility and interaction with biological targets.
1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]tetrahydrofuran: This compound contains a tetrahydrofuran ring, which can influence its stability and reactivity in different chemical environments.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
azepan-1-yl-(1-pyrimidin-2-ylpiperidin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-15(19-10-3-1-2-4-11-19)14-7-5-12-20(13-14)16-17-8-6-9-18-16/h6,8-9,14H,1-5,7,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKWKOXEXDJERS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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